molecular formula C15H10ClN3O5S2 B2872173 Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate CAS No. 865198-37-4

Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate

Cat. No. B2872173
CAS RN: 865198-37-4
M. Wt: 411.83
InChI Key: GQQZUFDQTKAMMK-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the thiophene and benzothiazole rings. The specific reagents and conditions would depend on the exact synthetic route chosen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The thiophene and benzothiazole rings would contribute to the compound’s aromaticity, while the carbonyl, imino, and nitro groups would add polarity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene and benzothiazole rings might undergo electrophilic aromatic substitution reactions, while the carbonyl group could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar groups would likely make it soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Pharmaceutical Research: Anticoagulant Development

This compound is closely related to the synthesis of Rivaroxaban , a novel oral anticoagulant. It acts as an intermediate in the production of Rivaroxaban, which is used for the prevention and treatment of venous thromboembolism and stroke . The compound’s role in the synthesis process is crucial for ensuring the purity and efficacy of the final pharmaceutical product.

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), this compound is used to develop methods for the separation of process-related impurities and degradation products in pharmaceuticals . It serves as a standard for quantifying genotoxic impurities, ensuring drug safety.

Material Science: Organic Semiconductor Development

Thiophene derivatives, such as the one , are significant in material science. They are used in the development of organic semiconductors, which are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound’s properties can influence the performance and stability of these devices.

Medicinal Chemistry: Biological Activity Profiling

The thiophene moiety is known for its wide range of biological activities. Compounds containing this moiety are studied for their potential anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties . This specific compound could be a key subject in the discovery of new therapeutic agents.

Chemical Synthesis: Intermediate for Advanced Compounds

In synthetic chemistry, this compound is used as an intermediate for the construction of more complex molecules. It can undergo various reactions, including condensation, to form a diverse array of thiophene derivatives with potential applications in different fields .

Environmental Chemistry: Corrosion Inhibition

Thiophene derivatives are also explored for their use as corrosion inhibitors in industrial applications. The compound could be part of studies aimed at developing more efficient and environmentally friendly corrosion inhibitors .

properties

IUPAC Name

methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O5S2/c1-24-13(20)7-18-9-3-2-8(19(22)23)6-11(9)26-15(18)17-14(21)10-4-5-12(16)25-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQQZUFDQTKAMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate

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